

An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3,7-dimethyloctane**

Cat. No.: **B123281**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,7-dimethyloctane is a halogenated hydrocarbon with a branched alkyl structure. Its chemical properties and reactivity make it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data and safety information.

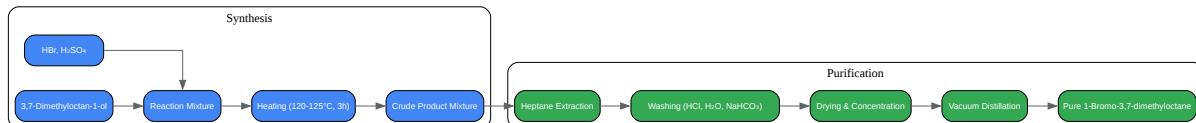
Chemical and Physical Properties

1-Bromo-3,7-dimethyloctane is a colorless to light yellow liquid. Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₁ Br	[1] [2] [3]
Molecular Weight	221.18 g/mol	[1] [2] [3]
IUPAC Name	1-bromo-3,7-dimethyloctane	[2]
CAS Number	3383-83-3	[2]
Boiling Point	135-140 °C at 10 mmHg	[1] [4]
	216-217 °C (lit.)	
	225.7±8.0 °C at 760 mmHg	[3]
Density	1.066 g/mL at 20 °C	[1]
Refractive Index (n _{20/D})	1.455 (lit.)	[1] [4]
Flash Point	210.0 °F (98.9 °C) - closed cup	[3]
Appearance	Colorless to Light yellow to Light orange clear liquid	[4]
InChI	1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3	[2] [3]
SMILES	CC(C)CCCC(C)CCBr	[2]

Synthesis of 1-Bromo-3,7-dimethyloctane

1-Bromo-3,7-dimethyloctane is typically synthesized from its corresponding alcohol, 3,7-dimethyloctan-1-ol. Two common laboratory-scale protocols are detailed below.

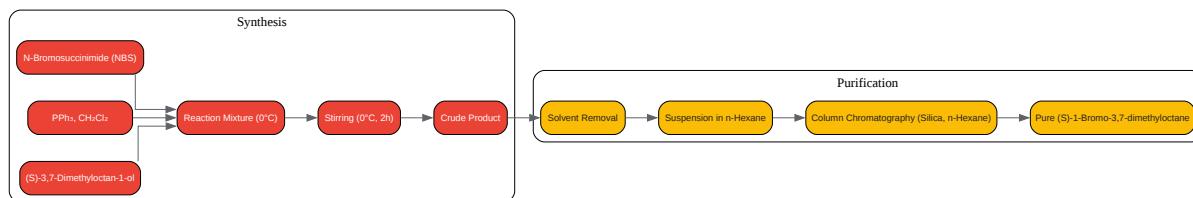

Method 1: Reaction with Hydrobromic and Sulfuric Acid

This method involves the direct bromination of 3,7-dimethyloctan-1-ol using a mixture of hydrobromic acid and sulfuric acid as the bromine source and catalyst, respectively.

- Reagent Preparation: In a suitable reaction vessel, slowly add 17 mL of concentrated sulfuric acid to 100 mL of 48% hydrobromic acid while stirring in an ice bath to control the exothermic

reaction.

- Reaction Setup: To the cooled acid mixture, add 67 mL (100 g) of 3,7-dimethyloctan-1-ol.[4]
- Reaction Execution: Heat the reaction mixture to 120-125 °C and maintain this temperature for 3 hours with continuous stirring.[4]
- Work-up and Extraction: After 3 hours, cool the mixture to room temperature and extract the product with 300 mL of heptane.[4]
- Washing: Sequentially wash the organic layer with dilute hydrochloric acid, water, and a sodium bicarbonate solution to remove any unreacted acids and other impurities.[4]
- Drying and Concentration: Dry the heptane layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solution under reduced pressure to obtain the crude product.[4]
- Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 85-87 °C/10 mmHg to yield the pure (R)-**1-bromo-3,7-dimethyloctane** as a colorless oil.[4]


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Bromo-3,7-dimethyloctane** using HBr/H₂SO₄.

Method 2: Appel-type Reaction with Triphenylphosphine and N-Bromosuccinimide

This alternative method utilizes triphenylphosphine and N-bromosuccinimide to convert the alcohol to the corresponding bromide under milder conditions.

- Reaction Setup: In a reaction flask, dissolve 2.80 g (18.2 mmol) of (S)-3,7-dimethyloctan-1-ol and 5.60 g (21.5 mmol) of triphenylphosphine in 50 mL of dichloromethane (CH_2Cl_2).^[5]
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 3.85 g (21.6 mmol) of N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains at 0 °C.^[5]
- Reaction Execution: Stir the mixture at 0 °C for 2 hours.^[5]
- Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.^[5]
- Purification: Suspend the solid residue in n-hexane and purify by column chromatography on silica gel using n-hexane as the eluent to yield the pure product.^[5]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Bromo-3,7-dimethyloctane** via an Appel-type reaction.

Reactivity and Potential Applications

As an alkyl bromide, **1-Bromo-3,7-dimethyloctane** is a versatile electrophile in organic synthesis. Its primary reactivity centers around the carbon-bromine bond.

- Nucleophilic Substitution: It can undergo S_N2 reactions with a variety of nucleophiles to introduce the 3,7-dimethyloctyl moiety into other molecules.
- Grignard Reagent Formation: It can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3,7-dimethyloctylmagnesium bromide. [6][7] This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. [6]
- Wurtz-type Coupling: While less common for synthetic utility due to side reactions, it can undergo coupling reactions in the presence of active metals like sodium.[8]

Its branched, lipophilic structure makes it a valuable building block in the synthesis of:

- Pharmaceuticals: The 3,7-dimethyloctyl group can be incorporated into drug candidates to enhance their lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.[9][10]
- Functional Materials: It can be used in the preparation of stimulus-responsive and biodegradable polymers for biomedical applications.[4]

Spectroscopic Data

Spectroscopic data for **1-Bromo-3,7-dimethyloctane** is available in public databases.

- Mass Spectrometry: The mass spectrum shows molecular ion peaks at m/z 220 and 222, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br).[4] Further details can be found in the NIST Mass Spectrometry Data Center.[11]
- NMR Spectroscopy: ^1H and ^{13}C NMR data have been reported.[5]
 - $^1\text{H-NMR}$ (CDCl_3), δ (ppm): 0.84-0.88 (9H, m), 1.05-1.17 (3H, m), 1.19-1.34 (3H, m), 1.44-1.56 (1H, m), 1.57-1.69 (2H, m), 1.81-1.90 (1H, m), 3.35-3.47 (2H, m).[5]

- ^{13}C -NMR (CDCl_3), δ (ppm): 18.94, 22.56, 22.66, 24.53, 27.93, 31.66, 32.09, 36.71, 39.16, 40.08.[5]
- Infrared Spectroscopy: IR spectra are available on the NIST WebBook.[11]

Safety and Handling

1-Bromo-3,7-dimethyloctane is classified as a hazardous substance.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[2]
- Personal Protective Equipment (PPE): Eyeshields, gloves, and a multi-purpose combination respirator cartridge are recommended.
- Storage: It is a combustible liquid and should be stored accordingly.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. 1-Bromo-3,7-dimethyloctane | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BROMO-3,7-DIMETHYLOCTANE | CAS: 3383-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 1-BROMO-3,7-DIMETHYLOCTANE | 3383-83-3 [chemicalbook.com]
- 5. rsc.org [rsc.org]

- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1-Bromo-3,7-dimethyloctane [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b123281#1-bromo-3-7-dimethyloctane-chemical-properties\]](https://www.benchchem.com/product/b123281#1-bromo-3-7-dimethyloctane-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com